molecular formula C23H21ClN2O B5373838 1-(4-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine

1-(4-chlorobenzoyl)-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine

Cat. No. B5373838
M. Wt: 376.9 g/mol
InChI Key: MEPJCQOWCCADRL-UHFFFAOYSA-N
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Description

The compound belongs to a broader class of chemicals known for their potential in various applications due to their complex molecular structures and unique chemical properties. While direct studies on this specific compound are scarce, research on related quinoline derivatives provides insight into their synthesis, structure, and properties. These compounds are of interest for their potential in material science, pharmacology, and as intermediates in organic synthesis.

Synthesis Analysis

Quinoline derivatives are typically synthesized through methods such as the Skraup synthesis, Doebner–Miller reaction, or through modern approaches like click chemistry. For instance, the synthesis of new 2-chloro-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)quinoline derivatives has been achieved using click chemistry, indicating the versatility of approaches for synthesizing complex quinolines (A. H. Kategaonkar et al., 2010).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often characterized using techniques like X-ray diffraction, NMR, and DFT calculations. For example, the crystal structure of a quinoline-triazole derivative was solved by X-ray powder diffraction, revealing the molecular conformation and interactions stabilizing the crystal structure (Soumen Ghosh et al., 2020).

properties

IUPAC Name

(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O/c1-16-15-21(25-19-7-3-2-4-8-19)20-9-5-6-10-22(20)26(16)23(27)17-11-13-18(24)14-12-17/h2-14,16,21,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPJCQOWCCADRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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